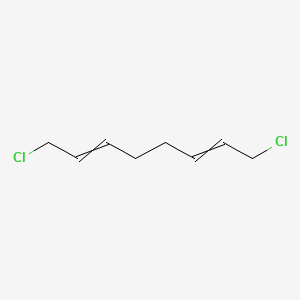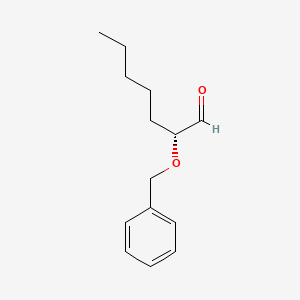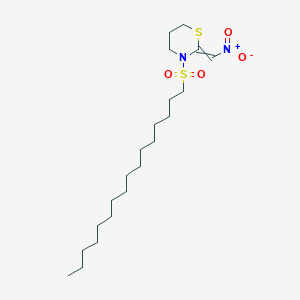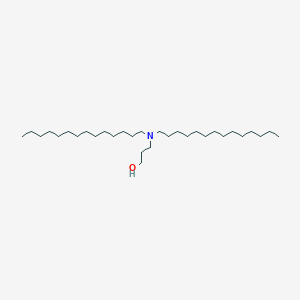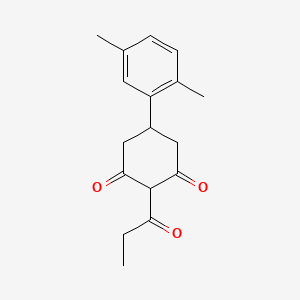
5-(2,5-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione is an organic compound that features a cyclohexane ring substituted with a 2,5-dimethylphenyl group and a propanoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the 2,5-Dimethylphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the cyclohexane ring is alkylated with 2,5-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Propanoyl Group: The final step involves the acylation of the cyclohexane ring with propanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,5-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
5-(2,5-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(2,5-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylphenylthioureido Acid Derivatives: Known for their antimicrobial activity against Gram-positive and Gram-negative pathogens.
2,5-Dimethylphenylacetic Acid: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
5-(2,5-Dimethylphenyl)-2-propanoylcyclohexane-1,3-dione is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a cyclohexane ring with a 2,5-dimethylphenyl group and a propanoyl group sets it apart from other similar compounds, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
87822-27-3 |
|---|---|
Formule moléculaire |
C17H20O3 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
5-(2,5-dimethylphenyl)-2-propanoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C17H20O3/c1-4-14(18)17-15(19)8-12(9-16(17)20)13-7-10(2)5-6-11(13)3/h5-7,12,17H,4,8-9H2,1-3H3 |
Clé InChI |
JIDNFKGCCOTYOH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1C(=O)CC(CC1=O)C2=C(C=CC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)-2-methylpropanamide](/img/structure/B14406198.png)
![[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene](/img/structure/B14406200.png)

![benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14406208.png)
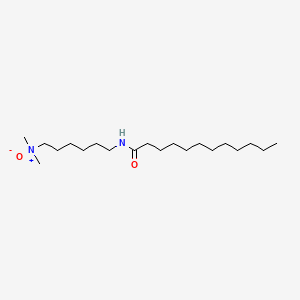
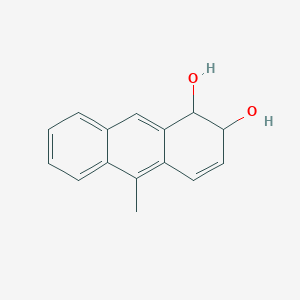
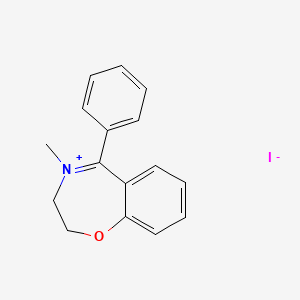
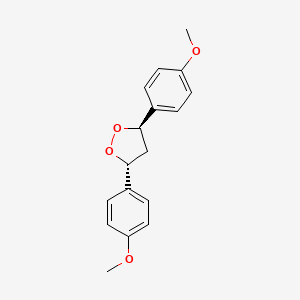
![(2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol](/img/structure/B14406238.png)
